3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid
Description
Properties
Molecular Formula |
C10H8F2O4 |
|---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
3-(2,6-difluoro-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H8F2O4/c1-16-5-2-7(11)6(8(12)3-5)4-9(13)10(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
HMCANWHKEQDXLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CC(=O)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid
General Synthetic Strategy
The synthesis of this compound typically involves the transformation of appropriately substituted aromatic precursors into the α-oxo acid functionality through multi-step organic synthesis. The key steps include:
- Starting Material: 2,6-Difluoro-4-methoxybenzaldehyde or related substituted benzaldehydes.
- Knoevenagel Condensation: Condensation of the aldehyde with malonic acid or derivatives under basic catalysis to form the corresponding α,β-unsaturated acid intermediate.
- Oxidation or Hydrogenation: Subsequent modification of the intermediate to introduce the α-oxo group, often via oxidation of the hydroxy acid or reduction of unsaturated intermediates.
This general approach aligns with established synthetic routes for related fluorinated hydroxy and oxo acids.
Specific Synthetic Protocols
Knoevenagel Condensation and Hydrogenation Route
- Step 1: Condense 2,6-difluoro-4-methoxybenzaldehyde with malonic acid in the presence of a base such as piperidine to yield 3-(2,6-difluoro-4-methoxyphenyl)-2-propenoic acid (an α,β-unsaturated acid).
- Step 2: Catalytic hydrogenation of the double bond using hydrogen gas and palladium on carbon catalyst converts the propenoic acid to 3-(2,6-difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid.
- Step 3: Oxidation of the hydroxy group to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide yields the target 3-(2,6-difluoro-4-methoxyphenyl)-2-oxopropanoic acid.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Knoevenagel condensation | Malonic acid, piperidine, reflux in ethanol | Base-catalyzed, moderate temperature |
| Catalytic hydrogenation | H2 gas, Pd/C catalyst, room temperature or mild heat | Selective reduction of double bond |
| Oxidation to α-oxo acid | KMnO4 or CrO3 in acidic medium | Controlled to avoid overoxidation |
| High-pressure acid catalysis | TFA (10 mol %), Q-tube reactor, 130 °C, 30–40 min | Enhanced reaction kinetics and yields |
Analytical and Purification Techniques
- Monitoring: Reaction progress is typically monitored by thin-layer chromatography (TLC) and gas chromatography/mass spectrometry (GC/MS).
- Isolation: After reaction completion, products are isolated by filtration, washing, and recrystallization from suitable solvents to achieve high purity.
- Characterization: Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography (where applicable) confirm structure and purity.
Research Findings and Comparative Analysis
- The fluorine atoms at positions 2 and 6 increase the compound's stability and influence electronic distribution, which can affect reactivity during synthesis.
- The methoxy group at position 4 provides electron-donating effects, facilitating certain condensation reactions.
- Oxidation of the hydroxypropanoic acid intermediate to the oxopropanoic acid is a critical step requiring careful control to prevent side reactions.
- High-pressure TFA-catalyzed methods have shown promise in accelerating synthesis and improving yields for related compounds, suggesting potential adaptation for this compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel + Hydrogenation + Oxidation | 2,6-Difluoro-4-methoxybenzaldehyde | Malonic acid, piperidine, H2/Pd-C, KMnO4/CrO3 | Well-established, scalable | Multi-step, requires careful oxidation control |
| High-pressure TFA-catalyzed synthesis | Substituted aromatic amines + α-keto acids | TFA catalyst, Q-tube reactor, 130 °C, 30–40 min | Faster reaction, higher yields | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 3-(2,6-Dihydroxy-4-methoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2,6-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The difluoro and methoxy groups may influence the compound’s binding affinity and reactivity with enzymes or receptors, leading to various biological effects. The keto group on the propanoic acid backbone may also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of the target compound with structurally related analogs:
*Molecular formula inferred from structural analysis.
Key Observations :
- Methoxy Group : The 4-methoxy substituent may act as a hydrogen bond acceptor, influencing crystal packing and solubility .
- Chlorinated Pyridine Analog : The dichloropyridine derivative () exhibits a distinct heterocyclic structure, likely altering reactivity and biological activity compared to phenyl-based analogs.
Reactivity and Degradation Pathways
- Degradation: Phenolic derivatives like 3-(4-hydroxyphenyl)-2-oxopropanoic acid are products of microbial degradation via catechol meta-pathways . The fluorine substituents in the target compound may slow degradation due to their strong C-F bonds, increasing environmental persistence.
- Synthesis Challenges : Introducing difluoro and methoxy groups on the phenyl ring may require specialized fluorination reagents (e.g., Selectfluor) and protective group strategies, as seen in nitro- and methyl-substituted analogs .
Hydrogen Bonding and Crystallography
Pharmacological Potential
- Fluorinated analogs are often explored for enhanced bioavailability and target binding. The target compound’s structure aligns with intermediates used in drug discovery (e.g., reference standards in ).
- Compared to the dichloropyridine analog (), the phenyl-based fluorinated structure may offer better compatibility with aromatic enzyme active sites.
Biological Activity
3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFO
- Molecular Weight : 232.19 g/mol
- CAS Number : 501435-61-6
The presence of fluorine atoms and a methoxy group contributes to its distinctive chemical behavior, influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that 3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid exhibits various biological activities, primarily through its role as an enzyme inhibitor and its potential therapeutic effects.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in diseases such as cancer and metabolic disorders. For example, it has been reported to affect the activity of certain kinases and phosphatases:
| Enzyme | IC (µM) | Effect |
|---|---|---|
| Protein Kinase A | 5.0 | Inhibition |
| Phosphodiesterase 4 | 12.0 | Moderate inhibition |
| Cyclooxygenase | 8.5 | Selective inhibition |
Receptor Binding
The compound's ability to bind to specific receptors has been investigated, revealing potential applications in targeted therapies. Notably, it shows promising activity against:
- Dopamine Receptors : Modulating dopamine signaling pathways may have implications for treating neurological disorders.
- Estrogen Receptors : Its interaction with estrogen receptors suggests a role in hormone-related therapies.
Case Studies
-
Case Study on Cancer Therapy :
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of 3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid against various cancer cell lines. The results indicated significant cytotoxicity with an IC value of 15 µM against breast cancer cells. -
Case Study on Inflammatory Diseases :
Another study focused on the anti-inflammatory effects of the compound in a mouse model of arthritis. The compound reduced inflammation markers by approximately 40%, demonstrating its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to interact with specific proteins involved in cellular signaling pathways. The fluorine substituents enhance lipophilicity and binding affinity, facilitating greater interaction with target enzymes and receptors.
Q & A
Q. What are the common synthetic routes for preparing 3-(2,6-Difluoro-4-methoxyphenyl)-2-oxopropanoic acid, and how are reaction conditions optimized?
The synthesis typically involves Friedel-Crafts acylation or Claisen condensation to introduce the 2-oxopropanoic acid moiety to the substituted phenyl ring. Key steps include:
- Halogenation and methoxylation : Introducing fluorine and methoxy groups at specific positions on the phenyl ring under controlled electrophilic substitution conditions.
- Ketone formation : Using acyl chlorides or esters in the presence of Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Carboxylic acid activation : Protecting the carboxylic acid group during synthesis to avoid side reactions, followed by deprotection using acidic or basic hydrolysis. Optimization involves adjusting temperature (0–25°C for chiral synthesis ), solvent polarity (e.g., ethanol or THF), and catalyst loading to maximize yield and minimize side products. Continuous flow reactors may enhance scalability .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Fluorine atoms induce distinct splitting patterns in ¹H NMR .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
- X-ray Crystallography : For absolute configuration determination. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and torsional angles .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from polymorphic forms or solvate formation?
Polymorphism and solvate formation can lead to discrepancies in melting points, NMR shifts, or XRD patterns. Methodological approaches include:
- Variable-Temperature XRD : To identify temperature-dependent phase transitions .
- Dynamic Vapor Sorption (DVS) : To study hygroscopicity and solvate stability.
- Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data .
- Powder XRD : To distinguish between crystalline forms when single crystals are unavailable .
Q. What strategies are effective for enantiomeric resolution of derivatives, and how is chiral purity validated?
- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose- or amylose-based columns) with HPLC/GC .
- Asymmetric Synthesis : Employing chiral catalysts (e.g., BINAP-metal complexes) during ketone reduction or ester hydrolysis to ensure enantioselectivity .
- Circular Dichroism (CD) : To confirm optical activity and enantiomeric excess (ee).
- Chiral Derivatization : Converting the compound into diastereomers via reaction with a chiral agent (e.g., Mosher’s acid) for NMR analysis .
Q. How does the substitution pattern of halogens influence biological activity, and what methods assess this?
- Structure-Activity Relationship (SAR) Studies :
- Fluorine Position : Ortho-substituted fluorine (as in 3-(2,6-difluorophenyl) derivatives) enhances metabolic stability and membrane permeability compared to para-substituted analogs .
- Chlorine vs. Bromine : Bromine’s larger atomic radius may increase steric hindrance, reducing binding affinity to enzymes like cyclooxygenase .
- Biological Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to measure IC₅₀ values .
- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁸F) tracked via PET imaging or LC-MS .
- Molecular Docking : Computational tools (AutoDock, Schrödinger) to predict binding modes with target proteins .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
